molecular formula C14H24N2O2 B4843639 1-{4-[(3-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE

1-{4-[(3-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE

Cat. No.: B4843639
M. Wt: 252.35 g/mol
InChI Key: HPMRTNYWXFVZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(3-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Chemical Reactions Analysis

1-{4-[(3-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(3-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-[(3-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11-4-3-7-16(10-11)14(18)13-5-8-15(9-6-13)12(2)17/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRTNYWXFVZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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